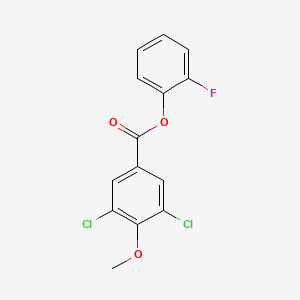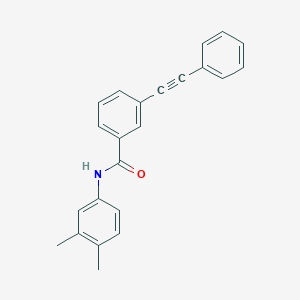
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3,4-dimethylphenyl group and a phenylethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide typically involves the reaction of 3,4-dimethylphenylamine with 3-(phenylethynyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
科学的研究の応用
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved could include signal transduction pathways or metabolic pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(3,4-dimethylphenyl)benzamide
- 3-(phenylethynyl)benzamide
- N-(3,4-dimethylphenyl)-3-(phenylethynyl)aniline
Uniqueness
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide is unique due to the presence of both the 3,4-dimethylphenyl and phenylethynyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one of these functional groups or have different substitution patterns.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c1-17-11-14-22(15-18(17)2)24-23(25)21-10-6-9-20(16-21)13-12-19-7-4-3-5-8-19/h3-11,14-16H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXGRUHBDLEKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4957742.png)
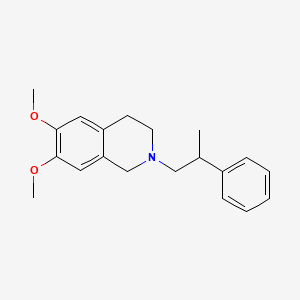
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957760.png)
![3-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B4957765.png)
![3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide](/img/structure/B4957783.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4957790.png)

![2,2'-[[(2-furylmethyl)imino]bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4957804.png)
![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
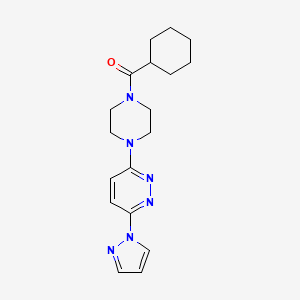
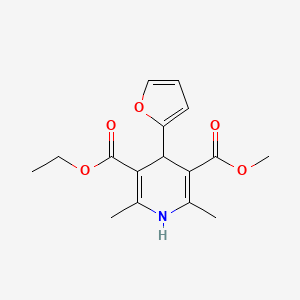
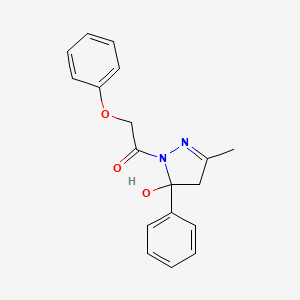
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)
